![molecular formula C22H16N2O4 B3032853 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate CAS No. 5770-23-0](/img/no-structure.png)

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

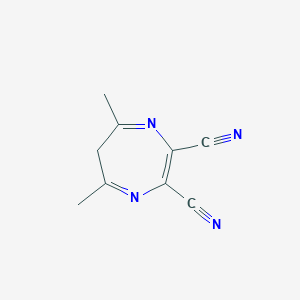

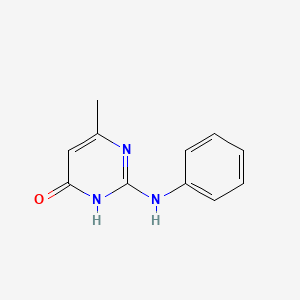

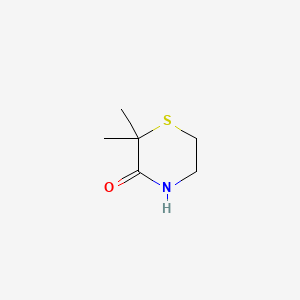

“4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.4 g/mol.

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere has been reported .Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications

Synthesis and Structural Applications

- The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, exploring conformational restrictions for dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

- It has also been involved in the development of PPARgamma agonists, demonstrating antidiabetic activity in rodent models, indicating its potential in medicinal chemistry applications (Cobb et al., 1998).

Photophysical Study and Luminescence

- Rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized, highlighting the compound's role in photophysical studies (Ko, Ng, & Yiu, 2012).

- Investigation into the photophysical properties of alanine derivatives with substituents in the phenyl ring, demonstrating its significance in photochemistry (Guzow et al., 2005).

Antimicrobial and Antitumor Activities

- Novel biological compounds synthesized using this compound have been examined for antibacterial effects, showing its relevance in developing antimicrobial agents (Maru, Patel, & Yadav, 2015).

- Antitumor activity evaluation of benzothiazole derivatives, where this compound played a key role in the creation of potential cancer treatments (Yurttaş, Tay, & Demirayak, 2015).

Miscellaneous Applications

- Its derivatives have been synthesized and characterized for their potential as aldose reductase inhibitors, showcasing its application in the treatment of diabetic complications (Ali et al., 2012).

- The compound has been used in the synthesis of medium-sized heterocycles, contributing to the field of organic chemistry (Masuoka, Asako, Goto, & Noguchi, 1986).

Mechanism of Action

While the specific mechanism of action for “4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” is not found in the search results, benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Future Directions

Benzoxazole derivatives have been extensively used in drug discovery and exhibit a high possibility of broad substrate scope and functionalization . Therefore, the future directions for “4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” could involve further exploration of its potential biological activities and applications in medicinal, pharmaceutical, and industrial areas.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate involves the reaction of 4-aminophenyl acetate with 3-benzoxazol-2-ylphenyl isocyanate in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "4-aminophenyl acetate", "3-benzoxazol-2-ylphenyl isocyanate", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve 4-aminophenyl acetate in a suitable solvent.", "Add 3-benzoxazol-2-ylphenyl isocyanate to the solution.", "Add a suitable catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |

CAS No. |

5770-23-0 |

Molecular Formula |

C22H16N2O4 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate |

InChI |

InChI=1S/C22H16N2O4/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26) |

InChI Key |

DCXBWVDZBXMWCN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)

![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)